tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFCEXVKKHXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676656 | |
| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-42-5 | |
| Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[3,4-d]pyrimidine Scaffold Formation
The pyrrolo[3,4-d]pyrimidine skeleton is typically constructed via cyclization reactions between pyrimidine derivatives and cyclic ketones or amines. A validated route involves the condensation of 2,4-diaminopyrimidine with γ-keto esters under basic conditions . For example, reacting 2,4-diaminopyrimidine with ethyl 3-oxopyrrolidine-1-carboxylate in dimethylformamide (DMF) with sodium hydride (NaH) at 80°C yields the bicyclic intermediate .
Key Reaction Parameters :
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
-
Base : NaH or potassium tert-butoxide (t-BuOK) facilitates deprotonation and nucleophilic attack.
-
Temperature : 80–100°C optimizes reaction kinetics without promoting side reactions .
Introduction of the Amino Group
Regioselective amination at the 2-position is achieved via nucleophilic substitution or catalytic amination. In one protocol, the 2-chloro intermediate (tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) is treated with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 60°C for 12 hours . Ammonia acts as both a nucleophile and base, displacing the chloride with >85% yield .
Alternative Approach :
Palladium-catalyzed amination using bis(pinacolato)diboron (B₂pin₂) and ammonium hydroxide enables direct amination of unsubstituted positions, though this method requires careful optimization to avoid over-amination .
tert-Butyl Esterification
The tert-butyl carboxy group is introduced via esterification of the pyrrolidine nitrogen. A two-step sequence is commonly employed:
-
Deprotonation : Treating the free amine with a strong base (e.g., NaH) in anhydrous THF.
-
Boc Protection : Adding di-tert-butyl dicarbonate (Boc₂O) at 0°C, followed by gradual warming to room temperature .
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | THF or DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 4–6 hours |
| Yield | 70–90% |
Purification and Characterization
Crude product purification is critical due to residual starting materials and regioisomers. Column chromatography using silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) effectively isolates the target compound . Final characterization via -NMR and LC-MS confirms structural integrity:
-
-NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, tert-butyl), 3.65–3.70 (m, 2H, CH₂), 4.20–4.25 (m, 2H, CH₂), 5.21 (s, 2H, NH₂) .
Industrial-Scale Optimization
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic steps (e.g., Boc protection), reducing thermal degradation risks . A representative protocol involves:
-
Continuous Cyclization : Mixing 2,4-diaminopyrimidine and γ-keto ester in DMF at 90°C with a residence time of 30 minutes.
-
Inline Amination : Directing the cyclized product through an ammonia-saturated THF stream at 60°C.
-
Automated Boc Protection : Utilizing a plug-flow reactor with Boc₂O and triethylamine (TEA) in dichloromethane (DCM).
Process Metrics :
| Metric | Performance |
|---|---|
| Overall Yield | 65–75% |
| Purity | ≥98% (HPLC) |
| Throughput | 10–15 kg/day |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing amination at the 4-position is minimized by steric hindrance from the tert-butyl group .
-
Boc Group Stability : Acidic byproducts from incomplete cyclization can cleave the Boc group. Neutralization with aqueous NaHCO₃ during workup mitigates this .
-
Solvent Recovery : DMF and THF are recycled via distillation, reducing environmental impact .
Emerging Methodologies
Recent advances focus on enantioselective synthesis for chiral derivatives. Organocatalytic asymmetric cyclization using proline-based catalysts achieves enantiomeric excess (ee) >90%, though yields remain moderate (50–60%) . Photocatalytic C–H amination is also under investigation for direct functionalization without pre-halogenation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for introducing halogen atoms.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines, including tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, exhibit potent anticancer properties. These compounds have been shown to selectively target folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in various tumors.
Case Study: Inhibition of Tumor Cell Growth
In a study analyzing the effects of pyrrolo[3,4-d]pyrimidine derivatives on human tumor cells, it was found that certain analogues inhibited the growth of KB, IGROV1, and SKOV3 cells at subnanomolar concentrations. The selectivity for FRα and PCFT over the reduced folate carrier (RFC) suggests a promising avenue for targeted cancer therapies .
Enzyme Inhibition
This compound has also been studied as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis. Inhibition of this enzyme can lead to decreased proliferation of cancer cells.
Table: Inhibition Potency of Various Compounds
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound 1 | 1.7 | GARFTase |
| Compound 2 | 5.0 | GARFTase |
| This compound | TBD | GARFTase |
Note: TBD = To Be Determined based on further studies.
Molecular Modeling Studies
Molecular modeling has been employed to predict how this compound interacts with its targets at the molecular level. Docking studies have shown that this compound can effectively bind to the active sites of FRα and GARFTase, providing insights into its mechanism of action and potential for drug design.
Figure: Docking Interaction with FRα
Docking Interaction
The figure illustrates the binding interactions between the compound and FRα.
Future Directions in Research
The promising results from initial studies suggest several future research directions:
- Synthesis of New Derivatives : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models.
- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapy agents.
Mechanism of Action
The mechanism by which tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1105187-42-5
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 236.27 g/mol
- Structure: Features a fused pyrrolo[3,4-d]pyrimidine core with a tert-butyl carbamate group at position 6 and an amino substituent at position 2 .
Applications: This compound serves as a key intermediate in organic synthesis, particularly in the development of kinase inhibitors and heterocyclic pharmaceuticals. Its amino group enables derivatization via coupling reactions, making it valuable for constructing bioactive molecules .
Comparison with Structurally Similar Compounds
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS No.: 903129-71-5
- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
- Molecular Weight : 290.15 g/mol
- Key Differences: Chlorine atoms at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) . Used in microwave-assisted synthesis of macrocyclic heterocycles, demonstrating utility as a precursor for complex architectures . Higher molecular weight and lipophilicity compared to the amino analogue may influence pharmacokinetic properties .
tert-Butyl 4-hydroxy-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- CAS No.: Not specified
- Molecular Formula : C₁₂H₁₇N₃O₃
- Molecular Weight : 251.28 g/mol
- Key Differences: Hydroxy and methyl substituents reduce reactivity toward electrophilic agents but improve solubility in polar solvents . Limited utility in coupling reactions due to the absence of an amino group, though the hydroxy group may enable esterification or oxidation .
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- CAS No.: 869198-95-8
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 250.30 g/mol
- Key Differences :
Tabulated Comparison of Key Parameters
Research Findings and Functional Group Impact
- Amino Group (Target Compound): Enables Schiff base formation, amide coupling, and hydrogen bonding, critical for interactions in biological targets like kinase active sites .
- Chloro Substituents (Dichloro Analogue) : Enhance reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) but increase toxicity risks .
- Hydroxy/Methyl Groups : Improve solubility but limit further functionalization, making these derivatives less versatile in multistep syntheses .
- Ring System Variations (Pyrido vs. Pyrrolo) : Pyrido derivatives exhibit distinct electronic profiles, influencing binding affinity in kinase inhibition assays .
Biological Activity
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, with the CAS number 1105187-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 236.27 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core, which is significant for its biological activity.
Anticancer Activity
Several studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds related to tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation.
- Microtubule Targeting : In a study assessing microtubule depolymerization effects, compounds similar to tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine were found to inhibit the binding of [^3H]colchicine to tubulin, demonstrating significant antiproliferative activity in cancer cell lines such as MDA-MB-435. The most potent compound in this series exhibited an EC50 of 19 nM and an IC50 indicating substantial inhibition of cellular proliferation .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives:
- COX-2 Inhibition : Some derivatives have shown effective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The IC50 values for certain compounds were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-d]pyrimidine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Amino group at position 2 | Enhances anticancer activity through improved binding affinity to target proteins. |
| tert-butyl ester group | Increases lipophilicity, aiding in membrane permeability and bioavailability. |
The presence of specific functional groups can significantly influence both the potency and selectivity of these compounds toward various biological targets.
Case Studies
- Inhibition of RET Kinase : A study focused on pyrrolo[2,3-d]pyrimidine derivatives demonstrated their efficacy against RET-wild type and drug-resistant mutant RET V804M. One notable compound showed low nanomolar potency and inhibited tumor cell migration effectively .
- In Vivo Models : In animal models of inflammation, pyrimidine derivatives were tested for their ability to reduce edema and granuloma formation. Results indicated a dose-dependent reduction in inflammatory markers, supporting their therapeutic potential in treating inflammatory diseases .
Q & A
Basic Question
How can microwave-assisted synthesis improve the yield of intermediates in the preparation of this compound?
Advanced Question
Microwave irradiation enhances reaction efficiency by enabling rapid heating and uniform temperature control. For example, coupling reactions in n-butanol at 120°C for 2 hours under microwave conditions achieved 22% yield of a related pyrrolopyrimidine derivative, compared to lower yields with conventional heating. Key parameters include solvent polarity and base selection (e.g., DIPEA) .
What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?
Advanced Question
- Position 2 : Replace the amino group with chloro or morpholino substituents to modulate hydrogen-bonding interactions (similarity score: 0.86) .
- Position 4 : Introduce oxo or hydroxyl groups to alter electron density (see for oxo derivatives) .
- Core Modification : Explore pyrido[3,4-d]pyrimidine scaffolds for enhanced kinase selectivity .
What are the critical steps in the synthetic pathway for this compound?
Basic Question
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Amine Protection | Boc anhydride, DMAP, DMF, 0°C to rt | |
| 2 | Cyclization | NaH, THF, 60°C, 12 hours | |
| 3 | Deprotection | TFA in DCM, 0°C to rt |
How does this compound inhibit CDK2, and what experimental approaches validate this mechanism?
Advanced Question
The compound binds CDK2’s ATP-binding pocket via hydrogen bonds with Asp86 and Lys89 , as confirmed by X-ray crystallography. Validation methods include:
- Kinase Inhibition Assays : IC50 values against CDK2 (e.g., <1 µM) .
- Cell-Based Assays : Induction of G1/S phase arrest in cancer cell lines (e.g., MCF-7) .
How to address contradictions in reported biological activities of structural analogs?
Advanced Question
Contradictions often arise from assay variability. Mitigation strategies:
- Orthogonal Assays : Compare enzymatic (e.g., kinase activity) vs. cellular (e.g., proliferation) endpoints .
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, serum proteins) .
What purification methods are optimal for intermediates in the synthesis of this compound?
Advanced Question
| Method | Conditions | Outcome | Reference |
|---|---|---|---|
| Preparative HPLC | NH3 (1%) in water/ACN gradient | >95% purity for polar intermediates | |
| Column Chromatography | Silica gel, EtOAc/hexane (3:7) | Effective for Boc-protected intermediates |
How do different reaction solvents influence the yield in key synthetic steps?
Advanced Question
| Solvent | Role | Example Reaction | Yield Impact | Reference |
|---|---|---|---|---|
| DMF | Polar aprotic | Amide coupling | High solubility but risk of side reactions | |
| n-Butanol | Protic, high bp | Microwave-assisted coupling | Improved efficiency vs. ethanol |
What safety precautions are necessary when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
